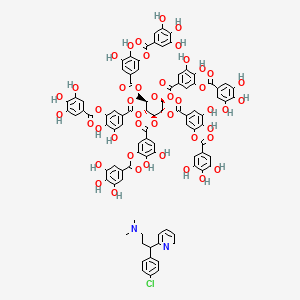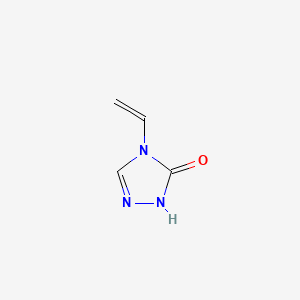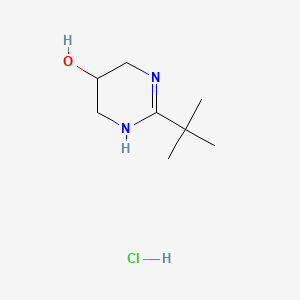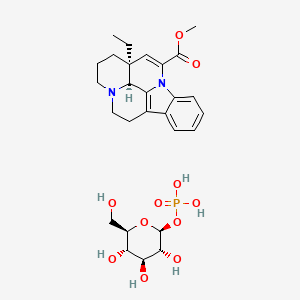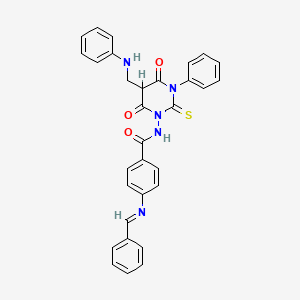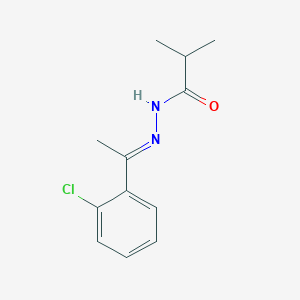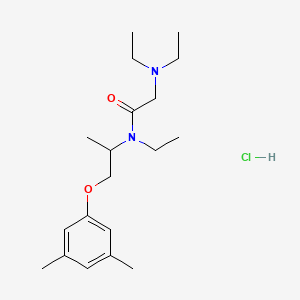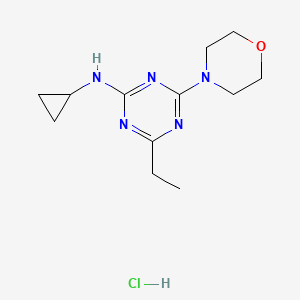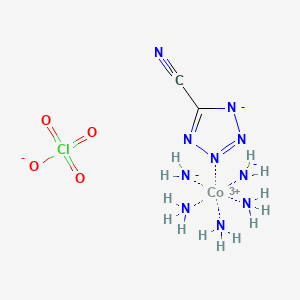
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a glycine moiety, a chloro-substituted naphthyridine ring, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the naphthyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Carbonyl Group: This step involves the reaction of the chloro-substituted naphthyridine with diethylamine and a carbonyl source, such as phosgene or carbonyl diimidazole.
Esterification: The final step is the esterification of the glycine moiety with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the chloro group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions, receptor binding, and other biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted naphthyridine ring can interact with active sites of enzymes, potentially inhibiting their activity. The diethylamino carbonyl group may facilitate binding to specific receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine: Similar structure but lacks the ethyl ester group.
N-(4-chloro-3-((methylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine: Similar structure with a methylamino group instead of diethylamino.
N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)alanine: Similar structure with alanine instead of glycine.
Uniqueness
The uniqueness of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
156991-96-7 |
|---|---|
Formule moléculaire |
C17H21ClN4O3 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
ethyl 2-[[4-chloro-3-(diethylcarbamoyl)-1,8-naphthyridin-2-yl]amino]acetate |
InChI |
InChI=1S/C17H21ClN4O3/c1-4-22(5-2)17(24)13-14(18)11-8-7-9-19-15(11)21-16(13)20-10-12(23)25-6-3/h7-9H,4-6,10H2,1-3H3,(H,19,20,21) |
Clé InChI |
AMDFHFGFFYESKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




